

An In-depth Technical Guide to 2-Methoxy-3-methyl-benzoquinone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxy-3-methyl-
[1,4]benzoquinone

Cat. No.: B1254543

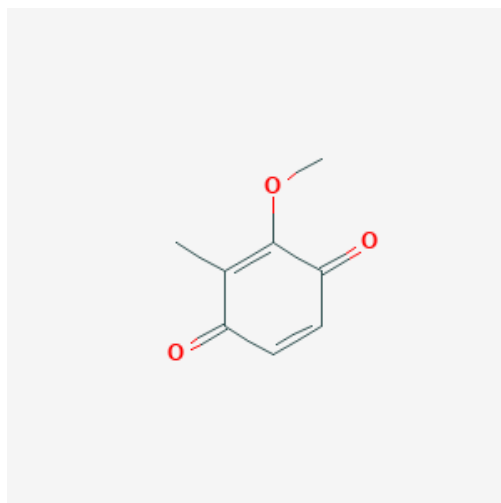
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This guide provides a comprehensive overview of 2-Methoxy-3-methyl-benzoquinone, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical structure, physicochemical properties, synthesis protocols, spectroscopic data, and known biological activities, with a focus on its role in cellular signaling pathways.

Chemical Structure and Physicochemical Properties

2-Methoxy-3-methyl-benzoquinone, with the chemical formula $C_8H_8O_3$, is a substituted p-benzoquinone.^[1] This class of molecules is recognized as a crucial building block in the synthesis of a wide array of biologically active compounds and natural products.^[2] The core structure consists of a benzoquinone ring substituted with a methoxy and a methyl group.

IUPAC Name: 2-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione CAS Number: 2207-57-0^[3]



The key physicochemical properties of 2-Methoxy-3-methyl-benzoquinone are summarized in the table below.

| Property | Value | Source |
|--------------------------------|--|--------|
| Molecular Formula | C ₈ H ₈ O ₃ | [1] |
| Molecular Weight | 152.15 g/mol | [4][5] |
| Monoisotopic Mass | 152.047344113 Da | [4][5] |
| XLogP3 | 0.6 | [4][5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 1 | [5] |
| Topological Polar Surface Area | 43.4 Å ² | [4][5] |
| Complexity | 271 | [5] |

Synthesis of 2-Methoxy-3-methyl-benzoquinone

An efficient, high-yielding (95%), and environmentally friendly synthesis process has been developed, presenting a significant improvement over methods that use heavy metal oxidants like Na₂Cr₂O₇. [2][6]

This single-pot process involves a telescoped oxidation composed of three main steps. [2]

Materials:

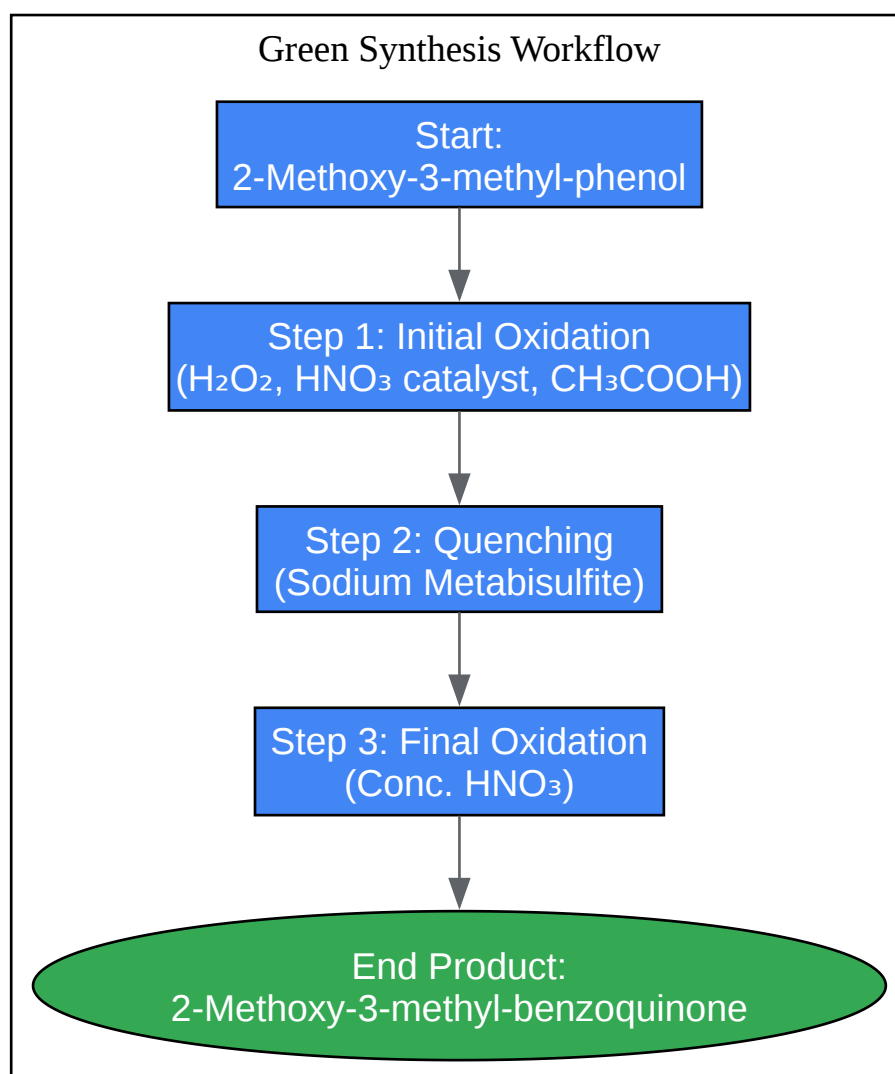
- Starting material (e.g., 2-methoxy-3-methyl-phenol)
- Hydrogen peroxide (H_2O_2)
- Nitric acid (HNO_3) as a Brønsted acid catalyst
- Acetic acid (CH_3COOH) as the reaction medium
- Sodium metabisulfite

Procedure:

- Initial Oxidation: The synthesis begins with the oxidation of the starting material using hydrogen peroxide in the presence of a catalytic amount of a Brønsted acid, such as nitric acid, within an acetic acid medium.[\[2\]](#)
- Excess Oxidant Elimination: Following the initial oxidation, any excess hydrogen peroxide is eliminated from the reaction mixture using sodium metabisulfite.[\[2\]](#)
- Final Oxidation: The process is completed by a final oxidation step using concentrated nitric acid to yield 2-Methoxy-3-methyl-[\[1\]](#)[\[6\]](#)benzoquinone with high selectivity.[\[2\]](#)

The overall yield for this telescoped process is reported to be 95%.[\[2\]](#)[\[6\]](#)

The diagram below illustrates the workflow for the green telescoped synthesis of 2-Methoxy-3-methyl-benzoquinone.



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Caption: Workflow for the green telescoped synthesis process.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of 2-Methoxy-3-methyl-benzoquinone. Density functional methods have been employed to calculate its stable conformations and vibrational spectra.[7] Experimental data for a related isomer, 2-methyl-5-methoxy-1,4-benzoquinone, provides valuable reference points.[8]

| Spectroscopic Data | Observed Values | Source |
|---|-----------------------|--------|
| FT-IR (-OCH ₃ group) | 1210 cm ⁻¹ | [8] |
| ¹ H-NMR (-OCH ₃ group) | δ = 3.81 ppm | [8] |
| ¹³ C-NMR (-OCH ₃ group) | δ = 56.38 ppm | [8] |

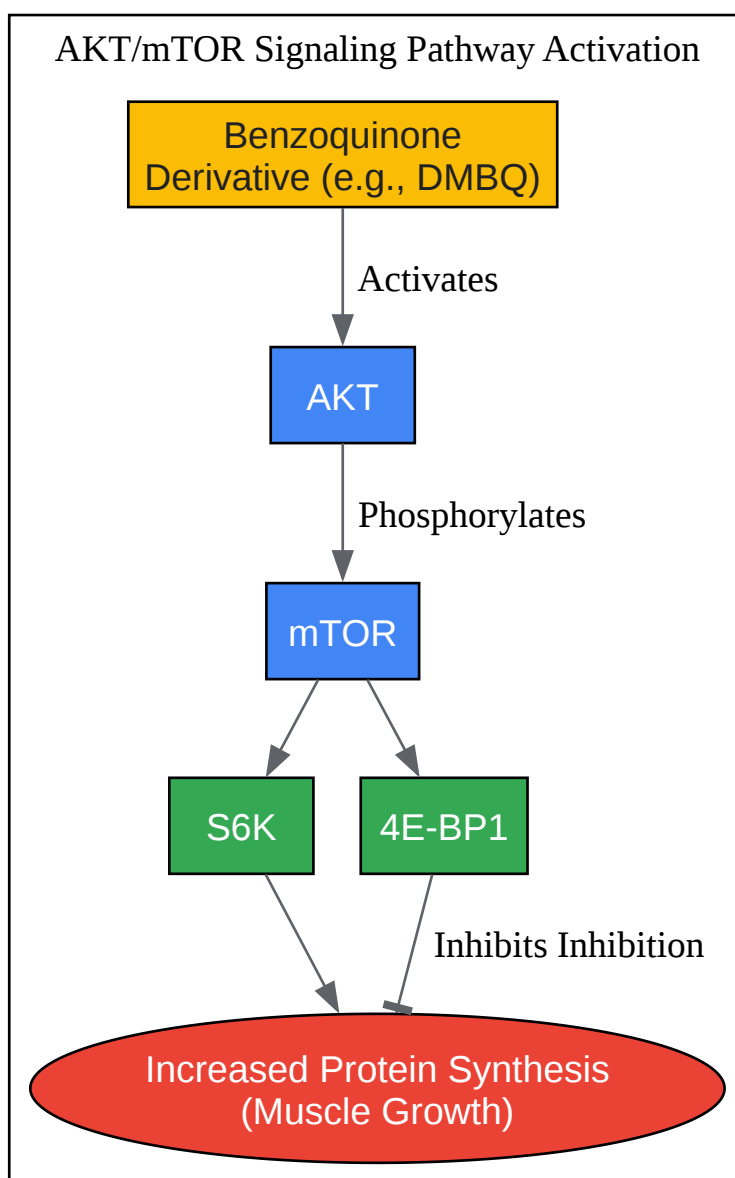
Note: The data presented is for the isomer 2-methyl-5-methoxy-1,4-benzoquinone, as detailed data for the 2-methoxy-3-methyl isomer was not available in the cited literature.

Biological Activity and Signaling Pathways

Benzoquinone derivatives are a class of compounds with a wide range of biological activities. 2-Methoxy-3-methyl-benzoquinone itself is found in the defensive secretions of various millipede species.[9] Related benzoquinone structures have demonstrated neuroprotective effects, the ability to induce apoptosis, and modulation of key cellular signaling pathways.[10]

A related compound, 2,6-Dimethoxy-1,4-benzoquinone (DMBQ), has been shown to increase skeletal muscle mass and performance by activating the AKT/mTOR signaling pathway.[11] This pathway is a central regulator of cell growth, proliferation, and survival. DMBQ supplementation leads to the phosphorylation and activation of AKT and mTOR, which in turn activates downstream targets like S6K and 4E-BP1, ultimately enhancing protein synthesis.[11]

The diagram below outlines the activation of the AKT/mTOR pathway by benzoquinone derivatives.

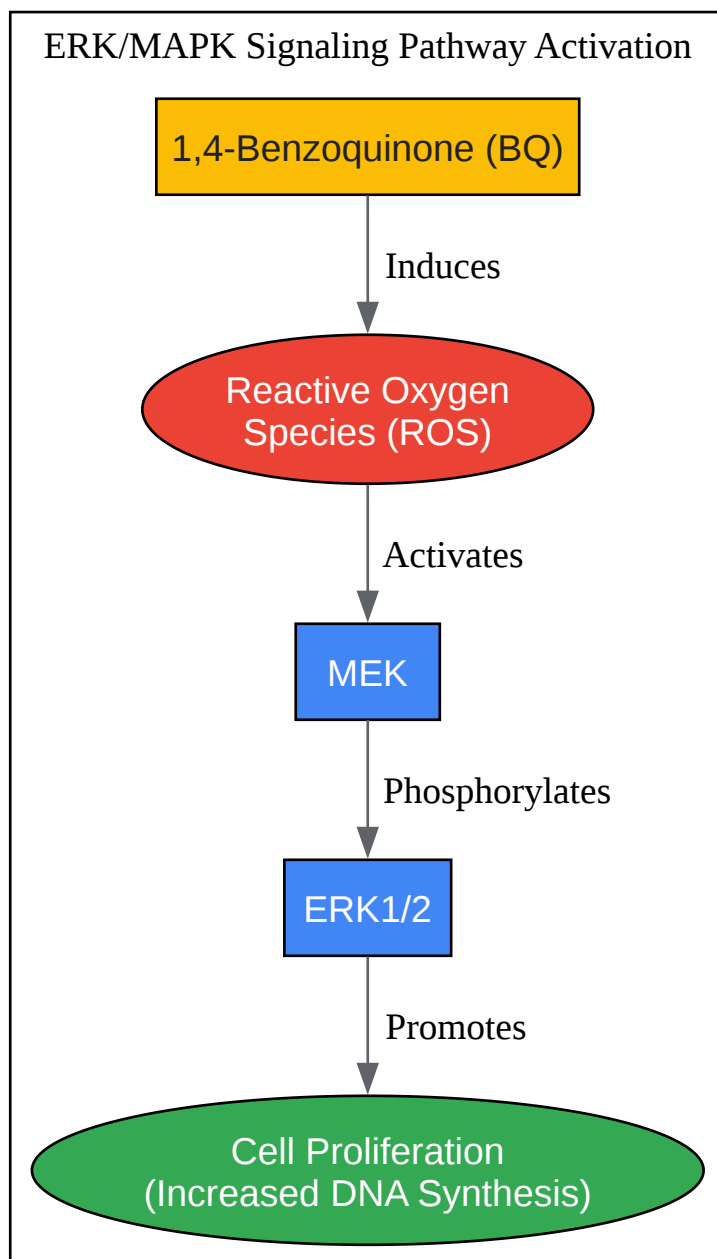


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Caption: Activation of the AKT/mTOR pathway by benzoquinones.

1,4-benzoquinone (BQ), a metabolite of benzene, can induce cell proliferation in HL-60 cells by activating the ERK/MAPK signaling pathway.[12] This activation is mediated by the production of reactive oxygen species (ROS). BQ-induced ROS leads to the rapid and sustained phosphorylation of ERK1/2 proteins, which promotes cell cycle progression into the S-phase and increases DNA synthesis.[12]

The diagram below illustrates the logical relationship in the ROS-mediated activation of the ERK/MAPK pathway.



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Caption: ROS-mediated activation of the ERK/MAPK pathway.

This technical guide provides a foundational understanding of 2-Methoxy-3-methylbenzoquinone. The information on its green synthesis and the biological activities of related

compounds, particularly their interaction with critical signaling pathways like AKT/mTOR and ERK/MAPK, highlights its potential as a lead compound for further investigation in drug discovery and development.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methoxy-3-methyl-benzoquinone]. BenchChem, [2025]. [Online PDF]. Available at:

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